alpha-Nicotyrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMIZZHAGCDHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200504 | |
| Record name | alpha-Nicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-75-7 | |
| Record name | 2-(1-Methyl-1H-pyrrol-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Nicotyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Nicotyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methyl-1H-pyrrol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | .ALPHA.-NICOTYRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6265Y1R03C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Minor Tobacco Alkaloid Research
Tobacco contains a complex mixture of alkaloids, with nicotine (B1678760) being the most abundant and widely known. coresta.orggoogle.com However, a variety of other related compounds, referred to as minor tobacco alkaloids, are also present in smaller quantities. wikiwand.com Alpha-nicotyrine is one such minor alkaloid. wikipedia.org
The concentration of these minor alkaloids is significantly lower than that of nicotine. For instance, in commercial tobacco products, nicotine levels can range from 6.5 to 17.5 milligrams per gram (mg/g), whereas other alkaloids like nornicotine (B190312) are found at levels of 0.14 to 0.66 mg/g. nih.gov The collective sum of the main minor alkaloids often equates to about 5% of the total nicotine concentration. nih.gov this compound is formed through the dehydrogenation or oxidation of nicotine. wikipedia.orgnih.gov This conversion can occur during the curing and processing of tobacco leaves, through pyrolysis when tobacco is burned, or even gradually in e-liquids exposed to air. coresta.orgnih.govresearchgate.net
Table 1: Comparison of Nicotine and Select Minor Alkaloids in Commercial Tobacco Products
| Alkaloid | Concentration Range (mg/g) | Classification |
|---|---|---|
| Nicotine | 6.5 - 17.5 | Major |
| Nornicotine | 0.14 - 0.66 | Minor |
| Anatabine | 0.065 - 0.27 | Minor |
| Anabasine | 0.008 - 0.030 | Minor |
This table is based on data from a 1999 study and is intended for illustrative purposes. nih.gov this compound levels are not specified in this particular dataset but are known to be in the minor category.
Historical Trajectory of Alpha Nicotyrine Investigation
The study of tobacco alkaloids dates back to 1828, when nicotine (B1678760) was first isolated. coresta.org The investigation into the minor alkaloids, including alpha-nicotyrine, followed as analytical techniques became more sophisticated. Early research in the 20th century focused on identifying the various constituents of tobacco. A significant contribution came from Späth and his colleagues in the 1930s, who identified numerous alkaloids besides nicotine. coresta.org
The synthesis of this compound and its isomers was a subject of chemical research. For example, a 1928 paper described the catalytic dehydrogenation of nicotine as a method to prepare 3,2'-nicotyrine (an isomer of this compound). govinfo.gov Later, in 1989, a study published in The Journal of Organic Chemistry detailed a method for the synthesis of both alpha- and beta-nicotyrines. acs.org These foundational studies were crucial for enabling further investigation into the properties and biological activities of these compounds.
Contemporary Research Significance of Alpha Nicotyrine Studies
Dehydrogenation Methodologies for this compound Synthesis from Nicotine
The conversion of nicotine to this compound is fundamentally an oxidation reaction that results in the aromatization of the pyrrolidine (B122466) ring. This transformation can be induced by catalytic processes or through the application of microwave energy.
Catalytic Dehydrogenation Processes (e.g., MnO₂, Pd/C)
Catalytic dehydrogenation is a common and effective method for the synthesis of this compound from nicotine. wikipedia.orgwikiwand.com This process involves the use of a catalyst to facilitate the removal of hydrogen atoms from the nicotine molecule.
Manganese dioxide (MnO₂) has been utilized as an oxidizing agent for this transformation. Studies have shown that the dehydrogenation of S-(-)-nicotine over MnO₂ can yield β-nicotyrine, an isomer of this compound. researchgate.netresearchgate.net This reaction has been explored under various conditions, including reflux in different solvents. researchgate.netresearchgate.net
Palladium on carbon (Pd/C) is another effective catalyst for the dehydrogenation of nicotine. rsc.org It can be used in the vapor phase to convert nicotine to 3,2'-nicotyrine. google.com Furthermore, the selective hydrogenation of the pyrrole (B145914) ring on nicotyrine can be achieved using a Pd/C catalyst. rsc.org The catalytic pyrolysis of tobacco biomass with a Pd/C catalyst has also been shown to selectively produce nicotyrine. acs.orgresearchgate.net This process highlights the catalyst's role in promoting the dehydrogenation of nicotine present in the biomass. researchgate.net
Other catalysts, such as those based on platinum or vanadium oxide, have also been reported for the vapor phase dehydrogenation of nicotine to nicotyrine. google.com
Table 1: Catalysts in Nicotine Dehydrogenation
| Catalyst | Phase | Reactant | Product | Reference |
| Manganese Dioxide (MnO₂) | Liquid | S-(-)-Nicotine | β-Nicotyrine | researchgate.netresearchgate.net |
| Palladium on Carbon (Pd/C) | Vapor/Liquid | Nicotine | 3,2'-Nicotyrine | rsc.orggoogle.com |
| Platinum-on-asbestos | Vapor | Nicotine | 3,2'-Nicotyrine | google.com |
| Vanadium Oxide | Vapor | Nicotine | 3,2'-Nicotyrine | google.com |
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods for the dehydrogenation of nicotine. Research has demonstrated that the use of microwave irradiation in conjunction with manganese dioxide can significantly enhance the rate of conversion of S-(-)-nicotine to β-nicotyrine. researchgate.netresearchgate.net This method is reported to be superior to traditional reflux-based dehydrogenation reactions using the same reagents. researchgate.netresearchgate.net The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture, leading to shorter reaction times and often improved yields.
Pyrolytic Formation of this compound
This compound is also formed during the pyrolysis of tobacco and the thermal degradation of nicotine. wikipedia.orgacs.org Pyrolysis involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere.
Catalytic Pyrolysis of Tobacco Biomass
The catalytic pyrolysis of tobacco biomass is a method for selectively producing valuable chemicals, including nicotyrine. wikipedia.orgresearchgate.net The use of a Pd/C catalyst during the fast pyrolysis of tobacco has been shown to favor the formation of nicotyrine. acs.orgresearchgate.net This suggests that the catalyst actively promotes the dehydrogenation of nicotine released from the tobacco during the pyrolytic process. researchgate.net The main products of tobacco pyrolysis generally include furfural, aldehydes, ketones, phenols, and various hydrocarbons, with nicotyrine being a notable alkaloidal product under catalytic conditions. researchgate.net
Thermal Degradation of Nicotine and this compound Formation
The thermal decomposition of nicotine is a key process in the formation of nicotyrine, particularly in the context of tobacco smoking and vaping. nih.govresearchgate.net The conversion of nicotine to nicotyrine is temperature-dependent. nih.gov Studies on the thermal degradation of nicotine have shown that major by-products can include pyridine (B92270), 3-methylpyridine, toluene, and benzene, alongside nicotyrine. researchgate.net
In the context of electronic cigarettes, the coil temperatures, which typically range from 200–300 °C, are considered favorable for the dehydrogenation of nicotine to nicotyrine. nih.govresearchgate.net This temperature range appears to be more efficient for nicotyrine formation compared to the higher temperatures of conventional cigarette combustion (around 900 °C). nih.gov The efficiency of the nicotine-to-nicotyrine conversion generally increases with temperature up to about 400 °C, after which the yield of nicotyrine tends to decrease. nih.gov
Table 2: Conditions for Thermal Formation of Nicotyrine
| Process | Temperature Range (°C) | Key Findings | Reference |
| E-cigarette Vaping | 200 - 300 | Favorable for nicotyrine formation. | nih.govresearchgate.net |
| General Thermal Decomposition | 200 - 400 | Conversion efficiency increases with temperature. | nih.gov |
| General Thermal Decomposition | > 400 | Nicotyrine yield significantly decreases. | nih.gov |
| Conventional Cigarette Combustion | ~ 900 | Less favorable for nicotyrine formation compared to lower temperatures. | nih.gov |
Targeted Chemical Synthesis of this compound
Beyond its formation from nicotine, this compound can also be prepared through targeted chemical synthesis. One documented method involves the use of phenyl vinyl sulfoxide (B87167) as a masked equivalent of an acetylene (B1199291) dipolarophile in a reaction with a suitable pyridine derivative. acs.org This approach allows for the construction of the pyrrole ring of the nicotyrine structure.
Another synthetic route reported involves the condensation of nicotinic ethyl ester with N-methylpyrrolidone, followed by a series of reactions including ring scission, reduction, iodination, and elimination of hydrogen iodide to construct the N-methylpyrrolidine ring. archive.org These targeted syntheses provide a means to produce this compound and its analogs for research purposes without relying on nicotine as a starting material. ugent.be
Strategies Utilizing N-Oxides and Acetylene Equivalents
A key synthetic route to α-nicotyrine involves the use of pyridine N-oxides and acetylene equivalents. This method provides a versatile approach to constructing the pyrrole ring of the nicotyrine scaffold.
One notable strategy employs the reaction of nicotine N'-oxide with reagents like acetic anhydride (B1165640). This reaction proceeds through a rearrangement, ultimately leading to the formation of α-nicotyrine among other products. researchgate.netresearchgate.net For instance, the reaction of nicotine-N'-oxide with acetic anhydride can yield 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone, which can then be hydrolyzed to pseudooxynicotine. researchgate.net Pyrolysis of related compounds like N'-methylmyosmine has also been shown to produce nicotyrine. researchgate.net
A more direct approach involves the 1,3-dipolar cycloaddition of pyridine N-oxides with acetylene equivalents. researchgate.netacs.org Phenyl vinyl sulfoxide has been utilized as a masked equivalent of an acetylene dipolarophile in the synthesis of both α- and β-nicotyrines. researchgate.netacs.orgresearchgate.net The reaction involves the N-oxides, prepared by coupling acetylpyridines with a hydroxylamine, reacting with phenyl vinyl sulfoxide to yield the corresponding nicotyrines. researchgate.net Imidazole N-oxides also exhibit 1,3-dipolar reactivity and undergo [3+2]-cycloadditions with activated acetylenes, a reaction pathway analogous to that of nitrones. beilstein-journals.org
The table below summarizes some of the key reactants and intermediates in these synthetic strategies.
| Reactant/Intermediate | Role in Synthesis | Reference |
| Nicotine N'-oxide | Starting material for rearrangement reactions | researchgate.netresearchgate.net |
| Acetic anhydride | Reagent for rearrangement of nicotine N'-oxide | researchgate.net |
| Phenyl vinyl sulfoxide | Masked acetylene equivalent in cycloaddition reactions | researchgate.netacs.org |
| Pyridine N-oxides | 1,3-dipole in cycloaddition reactions | researchgate.netthieme-connect.de |
| Imidazole N-oxides | Analogous 1,3-dipoles in cycloaddition reactions | beilstein-journals.org |
Radical-Mediated Reaction Pathways in this compound Formation
Radical-mediated reactions represent another significant pathway for the formation of α-nicotyrine, particularly in the context of nicotine degradation under thermal or oxidative stress. Nicotyrine is a dehydrogenation product of nicotine, a process that can occur through hydrogen abstraction reactions. nih.gov
The formation of nicotyrine from nicotine can be facilitated by various catalysts and conditions. For example, catalytic dehydrogenation of nicotine over manganese dioxide (MnO2) can produce β-nicotyrine, and similar principles can be applied to α-nicotyrine synthesis. researchgate.net The thermal decomposition of nicotine to nicotyrine is temperature-dependent, with conversion efficiency increasing with temperature up to around 400°C. nih.gov Above this temperature, the yield of nicotyrine tends to decrease. nih.gov
Irradiation of nicotine in the presence of a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) under an oxygen atmosphere can lead to the formation of nicotyrine, cotinine (B1669453), and dehydronornicotine through a proposed mechanism involving a nicotine radical cation and a superoxide (B77818) anion. researchgate.net The generation of aryl radicals from corresponding halides via redox chemistry, while generally challenging, can be initiated by α-aminoalkyl radicals, demonstrating a potential pathway for forming C-C bonds in nicotyrine-like structures. lookchem.com
The following table outlines key factors influencing radical-mediated nicotyrine formation.
| Factor | Influence on Nicotyrine Formation | Reference |
| Temperature | Conversion efficiency increases up to ~400°C | nih.gov |
| Catalysts (e.g., MnO2, Pd/C) | Facilitates dehydrogenation of nicotine | researchgate.netresearchgate.netwikipedia.org |
| Photo-irradiation | Can generate radical intermediates leading to nicotyrine | researchgate.net |
| Oxygen | Participates in oxidative degradation of nicotine | researchgate.netnih.gov |
Derivative Synthesis and Structural Modification of this compound Analogues
The structural framework of α-nicotyrine serves as a template for the design and synthesis of novel derivatives with modified biological activities. This involves targeted chemical modifications to explore structure-activity relationships.
Design and Synthesis of Novel this compound Derivatives
The synthesis of novel α-nicotyrine derivatives often involves modifying either the pyridine or the pyrrole ring. For example, researchers have synthesized a series of 5- and 6-substituted 3-heteroaromatic pyridine analogues of nicotine to investigate their inhibitory effects on cytochrome P450 enzymes. acs.org In these analogues, the N-methylpyrrolidine ring of nicotine is replaced with various heteroaromatic moieties such as thiophene, furan, imidazole, and pyridine itself. acs.org Substituents like bromo and methyl groups have been introduced at the 5-position of the pyridine ring, while fluoro, chloro, and methoxy (B1213986) groups have been placed at the 6-position. acs.org
Another approach involves the synthesis of nicotinonitrile derivatives bearing imino moieties. nih.gov These compounds are prepared through the reaction of hydrazonoyl chlorides with pyrazolopyridine or cyclopenta[b]pyridine carbonitriles. nih.gov The resulting derivatives have shown potential as antiproliferative agents. nih.gov The modification of the amide bridge in related structures, such as in anthranilic diamide (B1670390) insecticides, has also been a strategy to develop novel pyridylpyrazole acid derivatives with insecticidal properties. acs.org
The table below presents examples of modifications made to the α-nicotyrine scaffold to create novel derivatives.
| Modification Strategy | Example of Resulting Derivative Class | Target Application | Reference |
| Replacement of pyrrolidine ring with other heterocycles | 3-(Thiophen-2-yl)pyridine | CYP2A6 inhibition | acs.org |
| Substitution on the pyridine ring | 5-Bromo-3-(1-methyl-1H-pyrrol-2-yl)pyridine | CYP2A6 inhibition | acs.org |
| Addition of imino moieties | Nicotinonitrile derivatives | Anticancer activity | nih.gov |
| Amide bridge modification | Pyridylpyrazole acid derivatives | Insecticidal activity | acs.org |
Exploration of Structure-Activity Relationships through Chemical Modification
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological effects of α-nicotyrine analogues. By systematically altering the chemical structure and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for a desired effect.
For instance, in the development of selective inhibitors for cytochrome P450 2A6 (CYP2A6), the enzyme primarily responsible for nicotine metabolism, SAR studies on nicotine analogues have been extensive. wikipedia.orgacs.org It was found that replacing the N-methylpyrrolidine ring of nicotine with various heteroaromatic rings significantly influenced the inhibitory potency. acs.org Furthermore, substitutions on the pyridine ring played a critical role, with certain substituents enhancing the inhibitory activity and selectivity for CYP2A6 over other P450 isoforms. acs.org
SAR studies have also been applied to nicotine analogues to understand their psychotropic potency and binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). syr.edu For example, methyl substitution at the 6-position of the pyridine ring in nicotine analogues resulted in a more than three-fold increase in potency compared to nicotine itself. syr.edu Conversely, bulkier substituents at the same position led to a marked decrease in potency. syr.edu These studies highlight the importance of steric and electronic properties of substituents in determining the biological activity of α-nicotyrine and its analogues.
The following table summarizes key findings from SAR studies on α-nicotyrine analogues.
| Structural Modification | Effect on Biological Activity | Reference |
| Replacement of N-methylpyrrolidine ring with heterocycles | Alters inhibitory potency against CYP2A6 | acs.org |
| 6-Methyl substitution on pyridine ring | Increases psychotropic potency | syr.edu |
| Bulkier alkyl substituents on pyridine ring | Decreases psychotropic potency | syr.edu |
| Substitution at 3'- and 5'-positions of the pyrrolidine ring | Markedly reduces potency | syr.edu |
This compound within Plant Alkaloid Biosynthetic Networks
The biosynthesis of this compound is not a primary, directed pathway in Nicotiana species but is rather integrated with the well-established nicotine biosynthetic pathway.
Integration with Nicotine Biosynthesis in Nicotiana Species
Nicotine is the most abundant alkaloid in most Nicotiana species, including the commercially significant Nicotiana tabacum. nih.govnih.gov Its biosynthesis is a complex process involving the convergence of two distinct pathways that form its pyridine and pyrrolidine rings. nih.govmdpi.comresearchgate.net The pyridine ring originates from the nicotinic acid pathway, while the pyrrolidine ring is derived from putrescine. mdpi.comresearchgate.net
This compound is considered a derivative of nicotine. researchgate.net Its formation is not a main biosynthetic goal but rather a result of subsequent modifications of the nicotine molecule. Research suggests that minor tobacco alkaloids like this compound can arise from the chemical transformation of primary alkaloids during the curing, processing, and aging of tobacco leaves. researchgate.netfrontiersin.org
Enzymatic and Non-Enzymatic Pathways in Planta
The conversion of nicotine to other related alkaloids can occur through both enzymatic and non-enzymatic processes within the plant and during post-harvest processing. researchgate.netresearchgate.net While specific enzymes that directly synthesize this compound from nicotine in a primary metabolic route are not well-characterized, the dehydrogenation of nicotine can lead to its formation. wikipedia.orgresearchgate.net
Non-enzymatic transformations, such as oxidation, are significant. researchgate.netresearchgate.net During the curing and aging of tobacco leaves, oxidative processes can lead to the formation of various minor alkaloids. frontiersin.org For instance, air oxidation of nicotine at room temperature has been shown to produce a range of compounds, including nicotyrine. researchgate.net This suggests that this compound can be formed through the gradual oxidation of nicotine when exposed to air. wikipedia.orgnih.gov
Occurrence and Distribution in Biological Matrices
This compound is consistently identified in various materials derived from the tobacco plant, as well as in related environmental contexts.
Identification in Tobacco Leaves and Products
This compound is a recognized constituent of tobacco leaves and various tobacco products. benchchem.comnih.govnih.govmedchemexpress.com While it is a minor alkaloid compared to nicotine, its presence is well-documented. wikipedia.orgmedchemexpress.com The concentration of nicotine in commercial tobacco products typically ranges from 6 to 18 mg/g, with other alkaloids, including nicotyrine, present in smaller quantities. nih.govnanobioletters.com The transformation of nicotine into other alkaloids like myosmine (B191914) and nicotyrine can occur during the fermentation and aging processes of cigar tobacco leaves. frontiersin.org
| Alkaloid | Typical Occurrence |
|---|---|
| Nicotine | Major alkaloid in most Nicotiana species. nih.govnih.gov |
| Nornicotine (B190312) | Present in various Nicotiana species. nih.govgovinfo.gov |
| Anatabine | Commonly found in tobacco leaf. nih.gov |
| Anabasine | Identified in tobacco leaf. nih.gov |
| Myosmine | Found in tobacco leaves and products. frontiersin.orgnih.gov |
| Cotinine | A metabolite of nicotine, also found in tobacco. nih.gov |
| This compound | A minor alkaloid found in tobacco leaves and smoke. benchchem.commedchemexpress.com |
Presence in Environmental Samples (e.g., Tobacco Waste, E-Liquids)
Beyond the plant itself, this compound is found in environmental matrices associated with tobacco use and disposal. Tobacco waste, a significant by-product of the tobacco industry, contains nicotine and other alkaloids. nih.govgoogle.comtifac.org.in The gradual oxidation of nicotine in these waste products can lead to the formation of nicotyrine. wikipedia.org
Metabolism and Biotransformation of Alpha Nicotyrine
In vitro Metabolic Studies
In vitro studies using subcellular fractions have been instrumental in elucidating the metabolic pathways of alpha-nicotyrine. These studies typically utilize hepatic and pulmonary microsomes, which are rich in drug-metabolizing enzymes. nih.govthermofisher.com
Hepatic Microsomal Metabolism of this compound
The liver is a primary site for the metabolism of xenobiotics, including this compound. mdpi.com In vitro studies with rabbit liver microsomes have shown that this compound is metabolized by the cytochrome P450 (CYP) enzyme system. nih.gov This process leads to the formation of unstable pyrrolinone metabolites. nih.govresearchgate.net The metabolism in hepatic microsomes is a key area of research to understand the initial biotransformation steps of this compound. mdpi.com
Pulmonary Microsomal Metabolism of this compound
The lungs are another significant site for the metabolism of this compound, particularly due to direct exposure from tobacco smoke. if-pan.krakow.plpsu.edu Studies using rabbit lung microsomes have demonstrated that, similar to the liver, the CYP enzyme system is involved in its metabolism. nih.govresearchgate.net This metabolic activity in the lungs can lead to the formation of reactive metabolites. if-pan.krakow.plpsu.edu Research has also pointed to the potential for pneumotoxic metabolites to be formed in an NADPH-dependent reaction in cytochrome P450-rich Clara cells from rabbit lungs. if-pan.krakow.plpsu.edu
Characterization of Unstable and Stable Metabolites (e.g., Pyrrolinones)
The metabolism of this compound in both liver and lung microsomes results in the formation of an unstable metabolite. nih.gov This metabolite has been identified as an equilibrium mixture of 1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one and 1-methyl-5-(3-pyridyl)-2-pyrrolin-2-one. nih.govnih.gov These pyrrolinones can undergo autoxidation to form a more stable metabolite, 5-hydroxy-1-methyl-5-(3-pyridyl)-3-pyrrolin-2-one. researchgate.netnih.gov The formation of these compounds is thought to proceed through a key intermediate, 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole (2-hydroxy-beta-nicotyrine). nih.gov
In vivo Metabolic Investigations in Animal Models
In vivo studies in animal models provide a more comprehensive understanding of the metabolic fate of this compound, encompassing absorption, distribution, metabolism, and excretion.
Identification of Urinary Metabolites (e.g., Hydroxycotinine Isomers)
Studies in New Zealand white rabbits have been crucial in identifying the urinary metabolites of this compound. researchgate.netnih.gov The major urinary metabolite has been identified as cis-3'-hydroxycotinine. researchgate.netnih.govresearchgate.net Other metabolites found in lower concentrations include 5-hydroxycotinine and 5-hydroxy-1-methyl-5-(3-pyridinyl)-3-pyrrolin-2-one. researchgate.netnih.gov The pathway to cis-3'-hydroxycotinine is proposed to involve the autoxidation of a cytochrome P450-generated metabolite, 2-hydroxy-1-methyl-5-(3-pyridinyl)pyrrole, followed by reduction. researchgate.netnih.gov
Comparative Metabolic Profiles Across Species
Significant differences in nicotine (B1678760) metabolism have been observed across various species, including humans, rabbits, and rats, highlighting the importance of species-specific metabolic profiling. if-pan.krakow.pl While rabbits are considered a reasonably good model for human nicotine metabolism, notable quantitative differences exist. if-pan.krakow.pl For instance, the profile of nicotine metabolism in rabbits differs from that in rats. if-pan.krakow.pl Such species variability is also expected in the metabolism of this compound, underscoring the need for careful extrapolation of animal data to humans.
Enzymatic Pathways in this compound Metabolism and Interactions
This compound, a derivative of nicotine, interacts with the primary enzymes responsible for nicotine metabolism. Its chemical structure influences its ability to bind to and inhibit cytochrome P450 enzymes, thereby affecting the metabolic fate of nicotine and other substrates of these enzymes.
This compound has been demonstrated to be an inhibitor of CYP2A6 and CYP2A13, two key enzymes in the metabolism of nicotine. wikipedia.org CYP2A6, primarily located in the liver, is responsible for approximately 70-80% of the metabolic conversion of nicotine to its primary metabolite, cotinine (B1669453). nih.govmdpi.com CYP2A13 is an extrahepatic enzyme, found predominantly in the respiratory tract, that also metabolizes nicotine and activates tobacco-specific procarcinogens. nih.govmdpi.com
The inhibitory potential of this compound is quantified by its inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. Research indicates that this compound inhibits CYP2A6 with a Kᵢ value of 7.5 ± 2.9 μM and CYP2A13 with a Kᵢ of 5.6 ± 0.86 μM. wikipedia.org These findings establish this compound as an inhibitor of the principal enzymes involved in nicotine metabolism.
| Enzyme | Inhibitor | Inhibition Constant (Kᵢ) | Reference |
|---|---|---|---|
| CYP2A6 | This compound | 7.5 ± 2.9 μM | wikipedia.org |
| CYP2A13 | This compound | 5.6 ± 0.86 μM | wikipedia.org |
The precise mechanism by which this compound inhibits CYP2A6 and CYP2A13 has not been as extensively detailed as that of its isomer, beta-nicotyrine. For context, studies on beta-nicotyrine have characterized it as a potent mechanism-based inactivator of CYP2A6. nih.govnih.gov Mechanism-based inactivation, also known as suicide inhibition, involves the enzymatic conversion of the inhibitor into a reactive species that covalently binds to and irreversibly deactivates the enzyme. Specifically, beta-nicotyrine has been shown to be a mechanism-based inactivator of CYP2A6 but not of CYP2A13. nih.govnih.gov
While this compound is a known inhibitor of these enzymes, detailed mechanistic studies delineating its mode of action (e.g., competitive, non-competitive, or mechanism-based) are not as prevalent in the scientific literature. The distinction is important, as the type of inhibition dictates the nature and duration of the enzymatic modulation. Further research is required to fully elucidate the specific molecular interactions between this compound and the active sites of CYP2A6 and CYP2A13.
The inhibition of key metabolic enzymes by this compound in vitro translates to a tangible effect on nicotine pharmacokinetics in vivo. Studies have shown that this compound inhibits the metabolism of nicotine in living organisms. nih.gov This inhibition leads to a delayed metabolic clearance of nicotine from the body. wikipedia.org
An early study from 1982 demonstrated that nicotyrine (B1666902) inhibits the in vivo metabolism of nicotine in mice. nih.gov By slowing the rate at which nicotine is converted to cotinine and other metabolites, this compound can effectively prolong the plasma half-life of nicotine. This alteration of nicotine's metabolic profile underscores the potential for drug interactions mediated by minor tobacco alkaloids.
Biological Activities and Molecular Interactions of Alpha Nicotyrine
Modulation of Nicotine (B1678760) Metabolism and Disposition
Alpha-nicotyrine has been shown to influence the metabolic pathways of nicotine, primarily through the inhibition of key enzymes responsible for its breakdown.
Impact on Nicotine Biotransformation Pathways in Experimental Systems
This compound is recognized as an inhibitor of cytochrome P450 enzymes, which are crucial for the metabolism of nicotine. Specifically, it targets CYP2A6, the primary enzyme responsible for nicotine metabolism in humans, and CYP2A13, another enzyme that may play a role in this process wikipedia.org. The inhibition of these enzymes by this compound can lead to a delay in nicotine clearance from the body wikipedia.org.
Mechanistic Elucidation of Enzyme-Mediated Metabolic Inhibition
The inhibitory action of nicotyrine (B1666902) on nicotine metabolism is attributed to its direct interaction with the CYP2A6 and CYP2A13 enzymes. Research has determined the inhibition constants (Ki) for nicotyrine, indicating its potency as an inhibitor. For CYP2A6, the Ki value has been reported as 7.5 ± 2.9 µM, and for CYP2A13, the Ki is 5.6 ± 0.86 µM wikipedia.org. This demonstrates a notable inhibitory effect on the enzymes that are critical for the biotransformation of nicotine.
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| CYP2A6 | 7.5 ± 2.9 µM wikipedia.org |
| CYP2A13 | 5.6 ± 0.86 µM wikipedia.org |
Receptor Interactions and Neuropharmacological Studies (Non-Clinical Focus)
The structural similarity of this compound to nicotine suggests potential interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are the primary targets of nicotine in the brain.
Interactions with Neuronal Nicotinic Acetylcholine Receptors (nAChRs) in vitro
While the interaction of nicotine with various nAChR subtypes, such as α4β2 and α7, is well-documented, specific in vitro binding affinity and functional data for this compound are not extensively available in the current scientific literature. The complex nature of nAChRs, which are pentameric structures composed of different subunits (α2-α10, β2-β4), leads to a wide diversity of receptor subtypes with varying pharmacological properties nih.govguidetopharmacology.org. Further research is needed to elucidate the specific binding profile and functional activity of this compound at these various nAChR subtypes.
Other Pharmacological and Biological Activities (Excluding Toxicity and Clinical Effects)
Beyond its effects on nicotine metabolism and potential neuronal receptor interactions, other pharmacological activities of this compound have been considered. For instance, the inhibition of monoamine oxidase (MAO) by components of tobacco smoke has been linked to the reinforcing effects of nicotine nih.govnih.govfrontiersin.orgfrontiersin.org. Additionally, the antioxidant properties of nicotine and related alkaloids have been investigated . However, specific research delineating the direct effects of this compound on MAO activity or its potential antioxidant capacity is currently limited.
Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Nicotine |
| Acetylcholine |
| Dopamine |
| Serotonin |
Insecticidal Properties and Related Academic Studies
This compound, a minor alkaloid found in tobacco, is structurally related to nicotine and has been noted for its insecticidal properties. researchgate.net While nicotine's insecticidal action, primarily through the agonistic activity on nicotinic acetylcholine receptors (nAChRs) leading to nerve overstimulation, paralysis, and death of insects, is well-documented, specific academic studies detailing the insecticidal efficacy and mode of action of this compound are not extensively available in the public domain. iastate.edudntb.gov.ua
General research into nicotine analogs and derivatives suggests that modifications to the nicotine structure can influence both the potency and selectivity of their insecticidal effects. iastate.edu These effects are often evaluated by determining the median lethal dose (LD50), which is the dose required to kill 50% of a test population of insects. researchgate.net However, specific LD50 values for this compound against various insect species are not readily found in published academic literature. The broader class of neonicotinoids, which are chemically similar to nicotine, act as agonists on insect nAChRs and have been developed into a major class of insecticides. dntb.gov.ua It is plausible that this compound shares a similar mechanism of action, but dedicated research is required to confirm this and to quantify its insecticidal potency.
Interactive Data Table: Insecticidal Activity of Nicotine (for reference) As specific data for this compound is unavailable, the following table provides reference LD50 values for nicotine against a common pest to illustrate how such data is typically presented.
| Compound | Insect Species | LD50 (mg/kg) |
| Nicotine Sulfate | Rat (oral) | 55 |
| Nicotine Sulfate | Rat (dermal) | 285 |
Note: This data is for nicotine sulfate and is provided for illustrative purposes due to the lack of specific data for this compound. epa.gov
Antioxidant and Antimicrobial Activity in vitro
The potential for nicotine-related compounds to exhibit antioxidant and antimicrobial activities has been a subject of scientific inquiry. Antioxidant activity is often assessed in vitro using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. researchgate.netciteqbiologics.comnih.gov These assays measure the ability of a compound to neutralize stable free radicals, with the results often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC). researchgate.netciteqbiologics.com
While studies have investigated the antioxidant potential of various nicotine alkaloids, specific data quantifying the DPPH or ABTS radical scavenging activity of this compound is scarce in the available scientific literature. Research on related compounds suggests that the chemical structure, including the arrangement of nitrogen atoms and aromatic rings, plays a crucial role in their antioxidant capacity.
Similarly, the antimicrobial properties of chemical compounds are typically evaluated in vitro by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, such as bacteria or fungi. wikipedia.orgnih.gov Studies on nicotine have shown that it possesses some antibacterial and antifungal properties against a range of pathogens. researchgate.net For instance, nicotine has been reported to inhibit the growth of opportunistic fungal pathogens like Cryptococcus neoformans and Candida albicans at concentrations between 100-250 µg/mL. researchgate.net
Interactive Data Table: Antimicrobial Activity of Nicotine (for reference) Due to the absence of specific data for this compound, this table provides reference MIC values for nicotine against selected fungal pathogens to demonstrate typical data presentation.
| Compound | Fungal Species | MIC (µg/mL) |
| Nicotine | Cryptococcus neoformans | 100-250 |
| Nicotine | Candida albicans | 100-250 |
Note: This data is for nicotine and is provided for illustrative purposes due to the lack of specific data for this compound. researchgate.net
Analytical Methodologies for Alpha Nicotyrine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for isolating alpha-nicotyrine from various matrices, such as tobacco products and biological samples. This separation is crucial for accurate quantification and further structural analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. manupatra.infarmaciajournal.com In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. farmaciajournal.com Following separation, the individual compounds are introduced into a mass spectrometer, which ionizes and fragments the molecules. manupatra.in The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
GC-MS has been successfully employed for the determination and quantification of various tobacco alkaloids, including this compound (referred to as nicotyrine (B1666902) in some studies). manupatra.inresearchgate.net The method's sensitivity and specificity make it suitable for detecting even trace amounts of the compound. nih.govnih.gov For instance, the mass spectrum of nicotyrine shows a characteristic molecular ion peak (M+) at an m/z of 158, which corresponds to its molecular weight. nih.gov Other significant fragment ions are also observed, which aid in its definitive identification. manupatra.innih.gov The total run time for GC-MS analysis can be relatively short, making it efficient for analyzing a large number of samples. nih.gov
Table 1: GC-MS Parameters and Findings for Nicotine-Related Compounds
| Parameter | Value/Finding |
| Instrumentation | Gas chromatograph coupled with a mass spectrometer (e.g., Agilent Technologies 7890A with MS 5975C inert XL) nih.gov |
| Column | e.g., DB 5 MS (30 m x 0.25 mm, 0.25 µm) farmaciajournal.com |
| Carrier Gas | Helium farmaciajournal.com |
| Detection Mode | Mass spectrometry in SCAN or Selected Ion Monitoring (SIM) mode farmaciajournal.comnih.gov |
| α-Nicotyrine Molecular Ion (m/z) | 158 nih.gov |
| Key Fragment Ions (m/z) | 157, 130 nih.gov |
| Application | Quantification of minor tobacco alkaloids in cigarette filler and various tobacco species researchgate.net |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are widely used for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. When coupled with tandem mass spectrometry (MS/MS), these techniques offer exceptional sensitivity and selectivity for the quantification of this compound (often referred to as β-nicotyrine in these studies). acs.orgacs.org
In these methods, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. lu.seijhhsfimaweb.info Reversed-phase chromatography, often using a C18 column, is a common approach for separating nicotine (B1678760) and its related compounds. acs.orgresearchgate.netnih.gov
UPLC-MS/MS methods have been developed and validated for the accurate determination of nicotine degradants and impurities, including β-nicotyrine, in various products. acs.org These methods are capable of separating a complex mixture of tobacco-related compounds in a short analysis time. acs.org The use of tandem mass spectrometry allows for multiple reaction monitoring (MRM), a highly specific detection mode where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This significantly reduces matrix interferences and improves the accuracy of quantification. lcms.cznih.gov
Table 2: HPLC and UPLC-MS/MS Method Details for Nicotine-Related Compounds
| Parameter | Details |
| Instrumentation | Waters Acquity I-Class UPLC system coupled to a Xevo-TQD triple-quadrupole mass spectrometer acs.org |
| Column | Waters Acquity C18 (50 mm × 2.1 mm i.d., 2.5 μm) acs.org |
| Mobile Phase | Gradient elution with ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) acs.org |
| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) lcms.cznih.gov |
| Retention Time (β-nicotyrine) | Approximately 3.05 min acs.org |
| Application | Quantitation of nicotine degradants and impurities in oral tobacco products acs.org |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating the structure of organic molecules. alfa-chemistry.comyoutube.com It is based on the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). mdpi.comorganicchemistrydata.org The chemical shifts (δ) in an NMR spectrum provide information about the electronic environment of each nucleus, while coupling constants reveal the connectivity between adjacent atoms. awi.de
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for the Pyrrole (B145914) Ring of an this compound-like Structure
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrrole-H2' | ~6.8 | ~122 |
| Pyrrole-H3' | ~6.2 | ~108 |
| Pyrrole-H4' | ~6.6 | ~110 |
| N-CH₃ | ~3.6 | ~36 |
| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data is illustrative based on typical values for similar structures. |
Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular weight and elemental composition of this compound, as well as for studying its fragmentation pathways. nih.govacs.org
In MS/MS, the molecular ion of this compound (m/z 158) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. ncsu.edu The fragmentation pattern provides valuable structural information. For instance, the fragmentation of nicotine-related compounds often involves the pyrrolidine (B122466) or piperidine (B6355638) ring. nih.gov Common fragmentation patterns include alpha cleavage, which is the breaking of the bond adjacent to a functional group. libretexts.orgwhitman.edu
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. spectroscopyworld.com This is a critical step in the unambiguous identification of a compound.
Table 4: Mass Spectrometry Data for this compound
| Technique | Information Provided | Key Finding for α-Nicotyrine |
| GC-MS | Molecular weight and fragmentation pattern | Molecular ion (M+) at m/z 158 nih.gov |
| ESI-MS(n) | Detailed fragmentation pathways | Fragmentation often initiated at the pyrrole ring nih.gov |
| HRMS | Exact mass and elemental formula | C₁₀H₁₀N₂ (Calculated: 158.0844) nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. azooptics.commsu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure, particularly the presence of chromophores (light-absorbing groups). libretexts.org
This compound contains conjugated double bonds within its pyridine (B92270) and pyrrole rings, which act as a chromophore. This conjugation results in characteristic absorption bands in the UV region. libretexts.org The wavelength of maximum absorbance (λmax) is a key feature used for identification and quantification. azooptics.com For example, nicotine exhibits a strong absorption band around 260 nm. scitepress.orgcoresta.org While nicotine itself can interfere, nicotyrine has been measured at a distinct wavelength of 310 nm in some studies. nih.gov UV-Vis spectroscopy is a relatively simple and cost-effective technique that can be used for quantitative analysis, often in conjunction with chromatography. scitepress.orgnih.gov
Table 5: UV-Vis Spectroscopic Data for Nicotine-Related Compounds
| Compound | λmax (nm) | Solvent/Conditions |
| Nicotine | ~260 | Aqueous/Methanol scitepress.orgcoresta.orgnih.gov |
| Nicotyrine | ~310 | Ethanol nih.gov |
| Note: λmax values can shift depending on the solvent and pH of the solution. |
Advanced Analytical Strategies for Complex Matrices
Advanced analytical strategies are crucial for the in-depth study of this compound in complex biological and environmental samples. These methods provide high sensitivity and specificity, enabling researchers to trace the origins of the compound and to understand its broader metabolic context.
Isotope Ratio Analysis and Source Determination
Isotope Ratio Analysis (IRA) is a powerful technique used to determine the origin of a compound by measuring the relative abundance of its stable isotopes. environmentalrestoration.wikialsglobal.eu For this compound, as with other tobacco alkaloids, the isotopic ratios of elements such as carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) can serve as a unique "fingerprint." thermofisher.comfoodauthenticity.global This fingerprint is influenced by the geographical location, climatic conditions, soil composition, and agricultural practices (e.g., fertilization) involved in the cultivation of the tobacco plant. thermofisher.comfoodauthenticity.global
The principle behind IRA is that metabolic and environmental processes cause slight variations in the isotopic composition of a molecule. researchgate.net For instance, the photosynthetic pathway used by the tobacco plant (a C3 plant) results in a characteristic carbon isotope ratio. foodauthenticity.global Similarly, the isotopic composition of local rainfall influences the hydrogen and oxygen ratios in the plant tissues. thermofisher.comfoodauthenticity.global Nitrogen isotope ratios can provide clues about the type of fertilizers used, distinguishing between synthetic and organic sources. foodauthenticity.global
By comparing the isotopic signature of an this compound sample to a database of authentic reference samples from known origins, it is possible to trace its geographical source. foodauthenticity.global This methodology involves the combustion or pyrolysis of the sample to convert the elements into simple gases (e.g., CO₂, N₂, H₂, CO), which are then analyzed by an Isotope Ratio Mass Spectrometer (IRMS). thermofisher.com This technique has been successfully applied to differentiate between natural and synthetic nicotine, a process that could be extended to this compound. researchgate.net
Table 1: Isotope Ratios for Source Determination of Tobacco Alkaloids
This interactive table illustrates how different stable isotope ratios can be used to infer the origin of tobacco alkaloids.
| Isotope Ratio | Biogeochemical Influence | Potential Application in Source Determination |
| δ¹³C | Botanical origin (photosynthetic pathway, e.g., C3 plants like tobacco). foodauthenticity.global | Differentiating between tobacco-derived and synthetically produced this compound. |
| δ¹⁵N | Soil processes and fertilization methods (synthetic vs. organic). foodauthenticity.global | Identifying agricultural practices used in tobacco cultivation. |
| δ²H (or δD) | Local and regional rainfall patterns, geographical location. thermofisher.comfoodauthenticity.global | Tracing the geographical origin of the tobacco. |
| δ¹⁸O | Local and regional rainfall patterns, geographical location. thermofisher.comfoodauthenticity.global | Corroborating geographical origin based on meteoric water composition. |
Note: The delta (δ) notation represents the deviation of the isotope ratio in a sample from that of an international standard, expressed in parts per thousand (‰). researchgate.net
Non-Targeted Metabolomics Approaches for this compound Profiling
Non-targeted metabolomics aims to capture a comprehensive snapshot of all small molecules (the metabolome) within a biological sample at a specific point in time. biorxiv.org This unbiased approach is invaluable for profiling this compound within its complex metabolic network, revealing relationships with other endogenous and exogenous compounds. biorxiv.orgmedrxiv.org It allows for the discovery of novel biomarkers and provides insights into the biochemical pathways affected by the presence of tobacco-related compounds. nih.govmdpi.com
In the context of this compound research, non-targeted metabolomics is typically performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC). nih.govnih.gov This combination allows for the separation, detection, and tentative identification of hundreds to thousands of metabolites in a single analysis. medrxiv.orgmdpi.com
Studies employing this approach have successfully characterized the metabolic profiles of smokers, identifying significant alterations in various pathways, including amino acid, lipid, and energy metabolism. nih.govmdpi.comnih.gov For example, research has shown that smoking affects the levels of metabolites such as glutamate, various glycerophospholipids, and certain amino acids. nih.govmdpi.comnih.gov While these studies may not have specifically targeted this compound, they demonstrate the power of the methodology to create a detailed metabolic profile. By applying this technique to samples known to contain this compound, researchers can explore its co-metabolites, degradation products, and the broader physiological impact. mcmaster.ca The data generated can reveal correlations between this compound levels and changes in other metabolic pathways, offering a holistic view of its biological significance. acs.orgresearchgate.net
Table 2: Example of Metabolites Identified in Non-Targeted Studies of Smokers
This interactive table provides examples of metabolite classes and specific compounds that have been identified as altered in the plasma of smokers through non-targeted metabolomics. This illustrates the type of comprehensive data that can be generated.
| Metabolite Class | Specific Metabolite Example | Observed Change in Smokers | Potential Biological Relevance |
| Amino Acids | Glutamate | Altered levels (increased or decreased depending on the study). nih.govmdpi.comnih.gov | Involved in neurotransmission, energy metabolism, and oxidative stress. nih.gov |
| Lipids | LysoPC(16:1) | Increased. nih.gov | Alterations in lipid metabolism are linked to cardiovascular disease risk. mdpi.com |
| Alkaloids | Cotinine (B1669453) | Increased. medrxiv.org | Primary metabolite of nicotine, serving as a biomarker for tobacco exposure. |
| Vitamins/Cofactors | Trigonelline | Increased. semanticscholar.org | Plant alkaloid also found in coffee; its metabolic role in this context is under investigation. |
| Xenobiotics | Menthol-glucuronide | Increased (in menthol (B31143) cigarette smokers). nih.gov | Biomarker for exposure to mentholated tobacco products. nih.gov |
This approach not only helps in profiling but also in identifying potential biomarkers for tobacco exposure and its associated health effects. nih.govsemanticscholar.org
Theoretical and Computational Studies of Alpha Nicotyrine
Molecular Modeling and Dynamics Simulations of Alpha-Nicotyrine
Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for understanding the three-dimensional structure of a molecule and its dynamic behavior over time. These methods allow researchers to explore conformational changes, stability, and intermolecular interactions at an atomic level.
While comprehensive molecular dynamics studies focused exclusively on this compound are not extensively available in public literature, the methodologies have been widely applied to its parent compound, nicotine (B1678760), and its biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, MD simulations have been used to explore the conformational dynamics of nAChR binding sites and to model the interactions of various ligands within these receptors. nih.govnih.govresearchgate.net Such studies typically involve placing the molecule within a simulated environment, such as a water box or a lipid bilayer, and calculating the forces between atoms to simulate their movement over time. This approach can reveal stable binding poses, interaction energies, and the influence of the ligand on the receptor's structure.
For this compound, MD simulations could be employed to assess its interaction and stability within the active sites of metabolic enzymes like Cytochrome P450 2A6 (CYP2A6), for which it is a known inhibitor. wikipedia.org These simulations would provide insights into the specific amino acid residues involved in binding and could help explain the mechanism of inhibition from a dynamic perspective.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and inherent reactivity of a molecule. irjweb.com These calculations can determine properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential, which are key to understanding a molecule's chemical behavior.
Specific DFT studies on this compound are limited, but research on its isomer, beta-nicotyrine, and its precursor, nicotine, provides a framework for the types of insights that can be gained. For example, DFT calculations using the B3LYP correlation function have been performed to analyze the electronic properties of beta-nicotyrine and nicotine. nih.gov A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity. nih.gov
A study on major tobacco alkaloids calculated the HOMO-LUMO energy gap for beta-nicotyrine to be 4.811 eV, which was smaller than that of nicotine (5.492 eV), suggesting that beta-nicotyrine is more reactive. nih.gov While direct calculations for this compound are not present in this study, similar computational methods would be applied to determine its specific electronic properties and reactivity profile.
Table 1: Computed Properties of this compound and Comparative Frontier Orbital Energies Note: HOMO-LUMO data for this compound is not available in the cited literature; data for beta-nicotyrine and nicotine are provided for methodological context.
| Compound | Property | Value | Source |
|---|---|---|---|
| This compound | Molecular Formula | C₁₀H₁₀N₂ | nih.gov |
| Molecular Weight | 158.20 g/mol | nih.gov | |
| XLogP3-AA | 1.3 | nih.gov | |
| Hydrogen Bond Donor Count | 0 | nih.gov | |
| Hydrogen Bond Acceptor Count | 2 | nih.gov | |
| beta-Nicotyrine | HOMO Energy | -5.837 eV | nih.gov |
| LUMO Energy | -1.026 eV | nih.gov | |
| HOMO-LUMO Gap | 4.811 eV | nih.gov | |
| Nicotine | HOMO Energy | -5.974 eV | nih.gov |
| LUMO Energy | -0.482 eV | nih.gov | |
| HOMO-LUMO Gap | 5.492 eV | nih.gov |
Computational Predictions of Reaction Mechanisms and Kinetic Parameters
Computational methods are invaluable for predicting the pathways of chemical reactions, identifying transition states, and calculating kinetic parameters like activation energies and reaction rate constants. acs.orgarxiv.org These predictions are crucial for understanding processes such as metabolic transformation or thermal degradation.
Detailed studies on the reaction mechanisms of this compound are scarce. However, DFT calculations have been used to investigate the thermal degradation of its isomer, beta-nicotyrine. researchgate.netresearchgate.net These studies predict reaction pathways by calculating the bond dissociation energy (BDE), which is the enthalpy change required to break a bond homolytically. wikipedia.orglibretexts.org The weakest bonds in a molecule are the most likely to break first under thermal stress. For beta-nicotyrine, the scission of the C-C bond linking the two rings was calculated to have a BDE of 118.24 kcal/mol. researchgate.netresearchgate.net Based on these calculations, the major by-products from the thermal degradation are predicted to be compounds like pyridine (B92270) and 3-methylpyridine. researchgate.netresearchgate.net
Similar computational approaches could be applied to this compound to predict its degradation products and metabolic fate. By calculating the BDEs for all susceptible bonds, a theoretical degradation pathway can be constructed, offering hypotheses for experimental verification.
Table 2: Predicted Bond Dissociation Energies for Thermal Degradation of Beta-Nicotyrine Note: This data is for beta-nicotyrine and serves as an example of the computational predictions possible for this compound.
| Compound | Reaction Pathway | Bond Dissociation Energy (kcal/mol) | Predicted By-products | Source |
|---|---|---|---|---|
| beta-Nicotyrine | Scission of the C-C bond between the pyridine and pyrrole (B145914) rings | 118.24 | Pyridine, 3-methylpyridine | researchgate.netresearchgate.net |
In silico Approaches for Structure-Activity Relationship (SAR) Exploration
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for exploring the link between a molecule's structure and its biological activity. europa.eu These approaches are especially useful in drug discovery for identifying key molecular features responsible for a desired effect, such as enzyme inhibition. nih.gov this compound is known to inhibit CYP2A6, the primary enzyme responsible for nicotine metabolism. wikipedia.org
QSAR studies on CYP2A6 inhibitors have been conducted to understand the structural requirements for potent inhibition. acs.orgmdpi.com These studies build mathematical models that correlate the inhibitory activity of a series of compounds with their calculated molecular descriptors. 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed. These methods generate 3D fields around the molecules representing steric, electrostatic, and other properties to determine which spatial regions are critical for activity.
A notable advancement in this area is the use of DFT-based properties as descriptors in QSAR models. nih.gov For a set of 46 CYP2A6 inhibitors, a 3D-QSAR study found that models using the electron density and the Fukui function (which describes the reactivity at different sites in the molecule) were highly predictive. nih.gov The analysis revealed that both electron-donating and electron-withdrawing features, as well as specific hydrophobic characteristics, are important for binding and inhibition. nih.govnih.gov
Although these studies may not have included this compound in their training sets, the resulting models and identified pharmacophores are directly applicable. They provide a computational framework to predict the inhibitory potency of this compound and to guide the design of novel, even more potent and selective CYP2A6 inhibitors based on its chemical scaffold.
Q & A
Q. Table 1: Analytical Parameters for this compound
| Technique | Parameters | Key Outcomes |
|---|---|---|
| HPLC | C18 column, acetonitrile/water gradient, 1 mL/min | Purity ≥98% |
| ¹H NMR | 400 MHz, CDCl₃ solvent | δ 8.5–6.5 ppm (pyridine/pyrrole protons) |
| ESI-MS | Positive ion mode | [M+H]⁺ m/z = 159.1 |
What safety protocols should be followed when handling this compound in laboratory environments?
Basic Research Question
Methodological Answer:
this compound is classified as Acute Toxicity Category 4 (oral) under OSHA HCS . Key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or aerosols.
- Emergency Procedures:
- Skin Contact: Wash immediately with soap/water; remove contaminated clothing .
- Eye Exposure: Rinse with water for ≥15 minutes; seek medical attention if irritation persists .
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers.
How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Advanced Research Question
Methodological Answer:
Contradictions in biological data (e.g., cytotoxicity vs. inertness) require systematic analysis:
Data Audit: Compare experimental conditions (e.g., cell lines, concentrations, solvents) using frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor .
Meta-Analysis: Aggregate datasets from primary literature, applying statistical tools (e.g., random-effects models) to identify confounding variables .
Replication Studies: Reproduce key experiments under controlled conditions, prioritizing protocols with detailed methodology sections (per BJOC guidelines) .
User Engagement: Involve independent analysts to interpret raw data and identify biases .
What experimental strategies can be employed to investigate the metabolic pathways of this compound in vivo?
Advanced Research Question
Methodological Answer:
To study metabolic pathways:
- Isotopic Labeling: Synthesize ¹³C-labeled this compound (e.g., β-Nicotyrine-¹³C6, CAS 487-19-4) and track metabolites via LC-MS .
- In Vivo Models: Use rodent studies with ethical compliance (NIH guidelines), collecting plasma/tissue samples at timed intervals .
- Enzyme Assays: Incubate this compound with liver microsomes (CYP450 isoforms) to identify phase I/II metabolites .
Q. Table 2: Key Parameters for Metabolic Studies
| Parameter | Specification |
|---|---|
| Animal Model | Sprague-Dawley rats (n=6/group) |
| Dose | 10 mg/kg, oral administration |
| Sampling Timepoints | 0, 1, 2, 4, 8, 24 hours |
| Analytical Method | UPLC-QTOF-MS (positive ion mode) |
How should researchers design studies to explore the structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Question
Methodological Answer:
For SAR studies:
PICOT Framework: Define Population (e.g., enzyme targets), Intervention (derivative synthesis), Comparison (parent compound), Outcome (binding affinity), and Time (kinetic assays) .
Synthetic Chemistry: Modify pyrrole/pyridine substituents using cross-coupling reactions (e.g., Suzuki-Miyaura), followed by HPLC purification .
Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with nicotinic acetylcholine receptors .
Statistical Validation: Use ANOVA to compare IC₅₀ values across derivatives, ensuring p < 0.05 significance .
What are the critical considerations for ensuring reproducibility in this compound synthesis protocols?
Basic Research Question
Methodological Answer:
Reproducibility requires:
- Detailed Documentation: Follow Beilstein Journal guidelines, specifying reaction conditions (temperature, solvent, catalysts) and characterization data .
- Batch Consistency: Use high-purity reagents (≥99%) and calibrate equipment (e.g., balances, pH meters) .
- Supplementary Materials: Archive NMR spectra, HPLC chromatograms, and synthetic procedures in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
